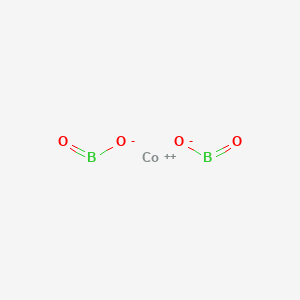
Diboron cobalt(2+) tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diboron cobalt(2+) tetraoxide is a chemical compound with the molecular formula B2CoO4. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound consists of two boron atoms, one cobalt atom, and four oxygen atoms, forming a complex structure that exhibits interesting chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diboron cobalt(2+) tetraoxide typically involves the reaction of cobalt salts with boron-containing reagents under controlled conditions. One common method is the reaction of cobalt(II) acetate with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Diboron cobalt(2+) tetraoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the transfer of electrons.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions can produce cobalt(0) species .
Scientific Research Applications
Diboron cobalt(2+) tetraoxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of diboron cobalt(2+) tetraoxide involves its interaction with molecular targets and pathways within a given system. For example, in catalytic reactions, the compound may facilitate the formation of reactive intermediates that drive the transformation of substrates into desired products. The cobalt center often plays a crucial role in these processes by coordinating with reactants and stabilizing transition states .
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: A widely used diboron reagent in organic synthesis.
Bis(catecholato)borane: Another diboron compound with similar reactivity.
Cobalt(II) acetate: A cobalt-containing compound used in various chemical reactions.
Uniqueness
Diboron cobalt(2+) tetraoxide is unique due to its combination of boron and cobalt, which imparts distinct chemical properties and reactivity. Unlike other diboron compounds, it can participate in both boron-centered and cobalt-centered reactions, making it a versatile reagent in synthetic chemistry .
Properties
CAS No. |
38233-75-9 |
|---|---|
Molecular Formula |
B2CoO4 |
Molecular Weight |
144.56 g/mol |
IUPAC Name |
cobalt(2+);oxido(oxo)borane |
InChI |
InChI=1S/2BO2.Co/c2*2-1-3;/q2*-1;+2 |
InChI Key |
YOYNCZSAEFZAQB-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


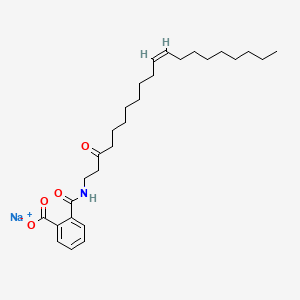

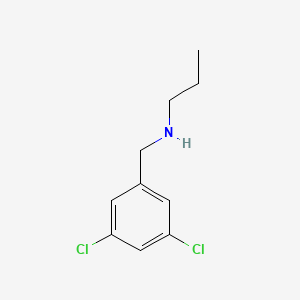
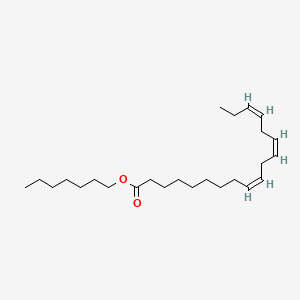
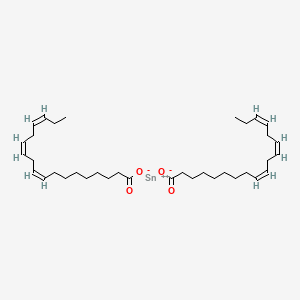


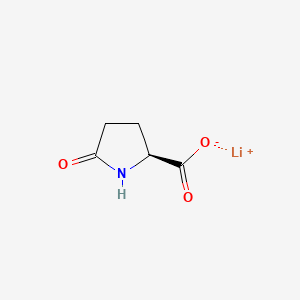
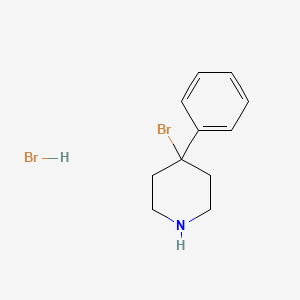
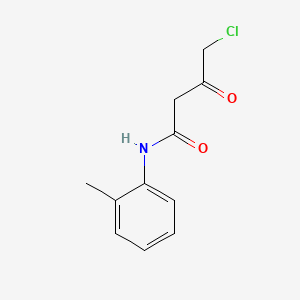

![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)


